molecular formula C13H19N3O2S B1274259 4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide

4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide

Cat. No.: B1274259
M. Wt: 281.38 g/mol
InChI Key: VIUXQTIZQWJGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 1-methylazepane under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The compound inhibits the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid by competing with p-aminobenzoic acid for binding to dihydrofolate synthetase. This inhibition disrupts the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA growth and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide is unique due to its specific structure, which allows it to interact with molecular targets differently compared to other sulfonamides. Its unique azepane ring structure provides distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUXQTIZQWJGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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